molecular formula C13H17BF2O4S B13531975 2-(3-((Difluoromethyl)thio)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane CAS No. 1628010-78-5

2-(3-((Difluoromethyl)thio)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane

Cat. No.: B13531975
CAS No.: 1628010-78-5
M. Wt: 318.1 g/mol
InChI Key: KPDOFYMYQVRQSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-((Difluoromethyl)thio)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane is a compound that features a boron-containing dioxaborinane ring and a difluoromethylthio-substituted phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((Difluoromethyl)thio)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-((Difluoromethyl)thio)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides or sulfones.

    Suzuki–Miyaura Coupling: Biaryl compounds.

Mechanism of Action

The mechanism of action of 2-(3-((Difluoromethyl)thio)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane in Suzuki–Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-((Difluoromethyl)thio)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane is unique due to its combination of a boron-containing dioxaborinane ring and a difluoromethylthio-substituted phenyl group. This combination allows it to participate in both Suzuki–Miyaura coupling reactions and oxidation reactions, making it a versatile reagent in organic synthesis .

Properties

CAS No.

1628010-78-5

Molecular Formula

C13H17BF2O4S

Molecular Weight

318.1 g/mol

IUPAC Name

2-[3-(difluoromethylsulfonyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C13H17BF2O4S/c1-12(2)13(3,4)20-14(19-12)9-6-5-7-10(8-9)21(17,18)11(15)16/h5-8,11H,1-4H3

InChI Key

KPDOFYMYQVRQSP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=O)(=O)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.